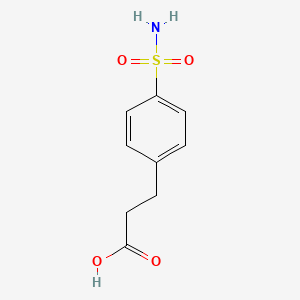

3-(4-Sulfamoylphenyl)propanoic acid

Overview

Description

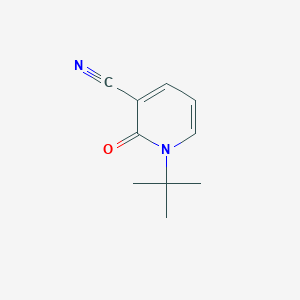

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. It is a small molecule with a molecular formula of C₉H₁₁NO₄S and a molecular weight of 229.253 g/mol .

Scientific Research Applications

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(4-Sulfamoylphenyl)propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID typically involves the sulfonation of 4-aminophenylpropanoic acid. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonamide group .

Industrial Production Methods

Industrial production of 3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

3-(4-Aminophenyl)propanoic acid: Similar structure but lacks the sulfonamide group.

3-(4-Chlorosulfonylphenyl)propanoic acid: Contains a chlorosulfonyl group instead of an aminosulfonyl group.

Uniqueness

3-[4-(AMINOSULFONYL)PHENYL]PROPANOIC ACID is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Sulfamoylphenyl)propanoic acid involves the reaction of 4-aminobenzenesulfonamide with acrylonitrile followed by hydrolysis and decarboxylation.", "Starting Materials": [ "4-aminobenzenesulfonamide", "acrylonitrile", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ice" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzenesulfonamide (1.0 g) in acrylonitrile (5 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture at 80°C for 2 hours.", "Step 3: Cool the mixture to room temperature and add hydrochloric acid (1 M) until the pH is acidic.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dissolve the precipitate in sodium bicarbonate (10 mL) and filter.", "Step 6: Acidify the filtrate with hydrochloric acid (1 M) until the pH is acidic.", "Step 7: Filter the precipitate and wash with water.", "Step 8: Dissolve the precipitate in sodium hydroxide (10 mL) and heat at 80°C for 2 hours.", "Step 9: Cool the mixture to room temperature and acidify with hydrochloric acid (1 M) until the pH is acidic.", "Step 10: Filter the precipitate and wash with water.", "Step 11: Dissolve the precipitate in water (10 mL) and add sodium bicarbonate (1 M) until the pH is basic.", "Step 12: Filter the precipitate and wash with water.", "Step 13: Dry the precipitate in an oven at 60°C for 2 hours.", "Step 14: Decarboxylate the dried precipitate by heating at 200°C for 2 hours.", "Step 15: Cool the mixture to room temperature and add water (10 mL).", "Step 16: Filter the precipitate and wash with water.", "Step 17: Dry the precipitate in an oven at 60°C for 2 hours.", "Step 18: The final product, 3-(4-Sulfamoylphenyl)propanoic acid, is obtained." ] } | |

| 90610-69-8 | |

Molecular Formula |

C9H10NO4S- |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3-(4-sulfamoylphenyl)propanoate |

InChI |

InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1 |

InChI Key |

JUEONDBIBADVGD-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N |

solubility |

not available |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)

![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)

![2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2419561.png)